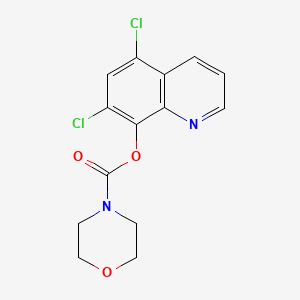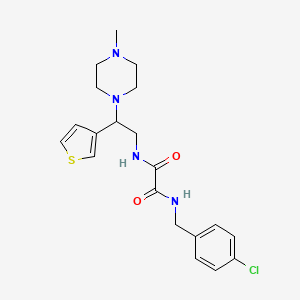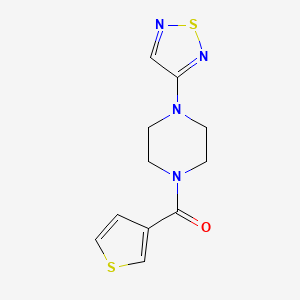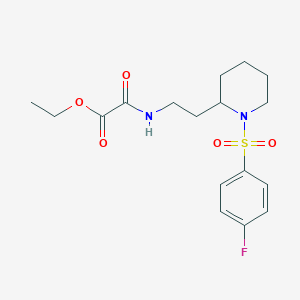
5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of chlorine atoms at the 5 and 7 positions and a morpholine-4-carboxylate moiety at the 8 position could potentially influence the compound's chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at specific positions. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involved the oxidation of an aldehyde precursor and subsequent coupling with various amines . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as chlorination at the 5 and 7 positions and coupling with morpholine-4-carboxylic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using spectroscopic methods and theoretical calculations. For example, a comparative study of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline provided insights into the effects of halogen substituents on the vibrational frequencies of the quinoline ring . The molecular stability and bond strength of such compounds can be investigated through Natural Bond Orbital (NBO) analysis, which could also be applicable to this compound.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often facilitated by their reactive sites. The presence of electron-withdrawing groups, such as chloro substituents, can affect the reactivity of the compound. For instance, the synthesized 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was investigated for its photophysical properties, which are closely related to its chemical reactivity . The chemical reactivity indices and thermodynamic properties of such compounds can provide valuable information about their potential reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, including this compound, can be characterized by various spectroscopic techniques and theoretical calculations. The fluorescent properties of a related compound, 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, were studied using density functional theory calculations and experimental methods . Similarly, the vibrational spectroscopic studies of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline provided insights into their molecular properties . These methods could be applied to analyze the physical and chemical properties of this compound, including its solubility, stability, and potential biological activity.
科学的研究の応用
Anti-corrosion Applications
Research demonstrates the anti-corrosion potential of 8-hydroxyquinoline derivatives, including those related to 5,7-dichloroquinolin-8-yl morpholine-4-carboxylate, for mild steel in acidic environments. These derivatives, through gravimetric, electrochemical, DFT, and molecular dynamics simulation investigations, have shown significant efficiency as cathodic inhibitors, providing a promising avenue for protecting metals against corrosion. The studies highlight the adsorption capabilities of these compounds on metal surfaces, indicating their practical applications in industrial corrosion prevention strategies (Dhaybia Douche et al., 2020).
Photolabile Protecting Group for Carboxylic Acids
The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids, based on brominated hydroxyquinoline, have been explored. This compound demonstrates greater efficiency and sensitivity to multiphoton-induced photolysis than other caging groups, making it suitable for in vivo applications. Its solubility and low fluorescence enhance its utility as a protective agent for biological messengers, opening new paths in biochemical research where controlled release of active substances is crucial (O. Fedoryak & Timothy M. Dore, 2002).
Antimicrobial Applications
A series of compounds, including derivatives of this compound, have been synthesized and tested for antimicrobial efficacy. These compounds exhibit potent inhibitory actions against various Gram-positive and Gram-negative bacteria as well as fungi. The synthesis and characterization of these compounds, alongside their significant antimicrobial screening, suggest their potential as novel antimicrobial agents. This represents a promising direction for the development of new treatments for infectious diseases (N. Desai et al., 2012).
Antitubercular Activity
Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which relate closely to the chemical structure of interest, has unveiled their potential as potent inhibitors of Mycobacterium tuberculosis. The synthesis of these compounds and their evaluation for antitubercular activity highlight their effectiveness against tuberculosis, offering a new avenue for antitubercular drug development. These findings contribute to the ongoing search for more effective treatments for this global health challenge (Sandeep Kumar Marvadi et al., 2020).
NMDA Receptor Antagonism
Research into trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from 5,7-dichlorokynurenic acid, has demonstrated significant in vitro antagonist activity at the glycine site on the NMDA receptor. This study showcases the optimization of substituents to provide highly potent NMDA antagonists, underscoring the therapeutic potential of these compounds in neurological disorders where modulation of the NMDA receptor is beneficial (P. Leeson et al., 1992).
Antihypoxic Activity
The synthesis and pharmacological testing of morpholino derivatives, including 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, have identified compounds with significant antihypoxic effects. These compounds present a new pathway for the development of treatments targeting conditions associated with hypoxia, offering insights into the structural-biological relationships critical for antihypoxic actions (I. Ukrainets et al., 2014).
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-10-8-11(16)13(12-9(10)2-1-3-17-12)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJPEPZCBUOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)
![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)

![2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3018184.png)
![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)

![2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B3018191.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)

